4-Methyl-3-(pyridazin-4-yl)benzoic acid

Description

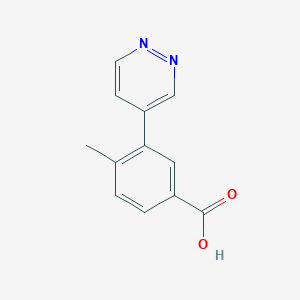

4-Methyl-3-(pyridazin-4-yl)benzoic acid is an aromatic carboxylic acid featuring a benzoic acid core substituted with a methyl group at the 4-position and a pyridazine ring at the 3-position. Pyridazine, a six-membered heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-methyl-3-pyridazin-4-ylbenzoic acid |

InChI |

InChI=1S/C12H10N2O2/c1-8-2-3-9(12(15)16)6-11(8)10-4-5-13-14-7-10/h2-7H,1H3,(H,15,16) |

InChI Key |

KLOKJHPMDCFBRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C2=CN=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and applications:

Electronic and Pharmacological Comparisons

- COD30 : The isoindole dione and nitro groups contribute to high electron deficiency, enhancing interactions with thyroid peroxidase’s active site. DFT studies reveal a lower energy gap (HOMO-LUMO) compared to methimazole, suggesting superior reactivity .

- Nilotinib Intermediate (641569-94-0): The aminopyrimidine-pyridine moiety enables selective binding to BCR-ABL kinases in leukemia. Pyridazine’s absence here reduces steric hindrance, favoring kinase pocket accommodation .

- Morpholine Sulfonyl Derivative (300383-08-8) : The sulfonyl group increases hydrophilicity (logP ~1.2 vs. ~2.5 for pyridazine analogs), improving aqueous solubility for oral bioavailability .

- Trifluoromethyl Analog (261952-01-6) : The CF3 group raises acidity (pKa ~2.8 vs. ~4.2 for pyridazine derivatives), enhancing membrane permeability in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.